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molecular formula C14H20O2 B8670769 2,5-Dimethyl-2-phenylhexanoic acid

2,5-Dimethyl-2-phenylhexanoic acid

Cat. No. B8670769
M. Wt: 220.31 g/mol
InChI Key: RWVZPQVVGXXBGB-UHFFFAOYSA-N
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Patent
US07538105B2

Procedure details

A solution of Example 28A (2.51 g, 8.14 mmol) in ethyl acetate (20 mL) was treated with 10% palladium on carbon (0.251 g, 10 weight percent) and stirred under a hydrogen balloon for 72 hours. The vessel was purged with nitrogen gas and the mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to give the title compound (1.72 g, 96%). 1H NMR (300 MHz, CDCl3): δ ppm 0.87 (m, 6 H) 1.09 (m, 2 H) 1.51 (m, 4H) 1.98 (m, 2 H) 7.34 (m, 5 H). MS (DCI NH3+) m/z 238 (M+NH4)+.
Name
solution
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.251 g
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16])[C:3]([O:5]CC1C=CC=CC=1)=[O:4]>C(OCC)(=O)C.[Pd]>[CH3:1][C:2]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([CH2:13][CH2:14][CH:15]([CH3:17])[CH3:16])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
solution
Quantity
2.51 g
Type
reactant
Smiles
CC(C(=O)OCC1=CC=CC=C1)(CC=C(C)C)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.251 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen balloon for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was purged with nitrogen gas
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC(C(=O)O)(CCC(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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